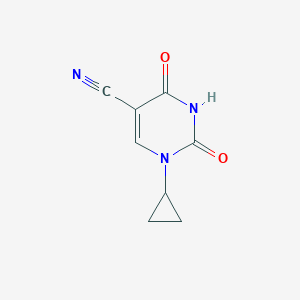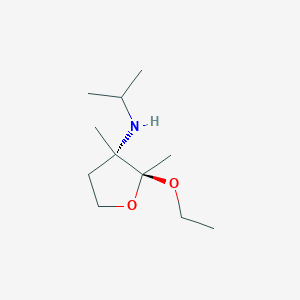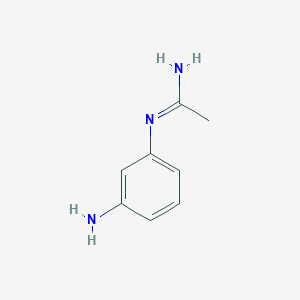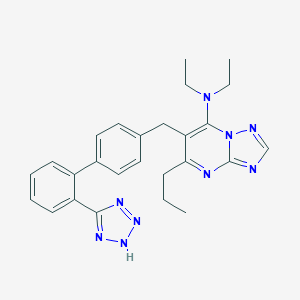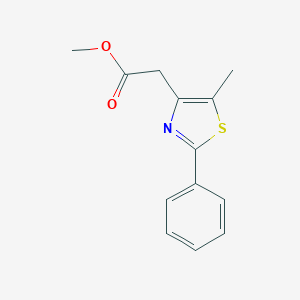
3-Ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 3-position, a methyl group at the 1-position, and a carbonyl chloride group at the 5-position. It is a versatile intermediate used in various chemical syntheses and industrial applications .
Métodos De Preparación
The synthesis of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-ethyl-1-methylpyrazole with phosgene can yield the desired carbonyl chloride derivative . Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include the use of inert atmospheres and controlled temperatures to prevent decomposition .
Análisis De Reacciones Químicas
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction: The compound can be oxidized to form pyrazole carboxylic acids or reduced to yield pyrazole derivatives with different functional groups.
Acylation Reactions: It serves as an acylating agent, introducing formyl chloride groups into substrates like alcohols and amines.
Common reagents used in these reactions include bases, acids, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify various substrates, leading to the formation of new compounds with desired properties . The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .
Comparación Con Compuestos Similares
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- can be compared with other pyrazole derivatives, such as:
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, making it less reactive in acylation reactions.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid:
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester: This ester derivative has different solubility and reactivity properties compared to the carbonyl chloride compound.
The uniqueness of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- lies in its high reactivity as an acylating agent, making it valuable for introducing formyl chloride groups into various substrates .
Propiedades
Número CAS |
169885-18-1 |
|---|---|
Fórmula molecular |
C7H9ClN2O |
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
5-ethyl-2-methylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C7H9ClN2O/c1-3-5-4-6(7(8)11)10(2)9-5/h4H,3H2,1-2H3 |
Clave InChI |
UKWCDSHJZHDHKN-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1)C(=O)Cl)C |
SMILES canónico |
CCC1=NN(C(=C1)C(=O)Cl)C |
Sinónimos |
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-11-(methylsulfanylmethyl)purino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B62610.png)



![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)
